molecular formula C9H11ClN2O4 B3108325 2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride CAS No. 164648-12-8

2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride

Cat. No. B3108325
CAS RN: 164648-12-8
M. Wt: 246.65 g/mol
InChI Key: RGMHHZNHDCSDQG-UHFFFAOYSA-N
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Description

2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride, also known as ANPA, is a chemical compound that has gained significant attention in scientific research. It is used as an active pharmaceutical intermediate . The empirical formula of this compound is C9H10N2O4·HCl and it has a molecular weight of 246.65 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+=CC=C1CC(N)C(O)=O)=O.Cl . The InChI key for this compound is XNPWOQZTJFYSEI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid with a white to pale brown color . It is slightly soluble in water . The storage temperature is recommended to be 0-5°C .

Scientific Research Applications

Spectroscopic Profiling and Molecular Docking Analysis

2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride (3-ANPPA) has been characterized using FT-IR, FT-Raman, and UV–Visible spectroscopy. It's used in molecular docking investigations due to its low toxicity levels and bonding properties. 3-ANPPA's interaction with different proteins, such as protein 5T30, reveals minimum binding energies, indicating its potential in biological studies (Abraham et al., 2018).

Role in Synthesis of Pharmaceutical Compounds

The compound plays a role in the synthesis of pharmaceuticals, such as Nifekalant hydrochloride, an antiarrhythmic drug. Its formation involves amination and other chemical reactions, showcasing its utility in complex drug synthesis processes (Jiang Qing-qian, 2004).

Analysis in Pharmaceutical Forms

It's used in the analysis of pharmaceutical compounds like chloramphenicol in various forms, employing techniques like liquid chromatography. This demonstrates its utility in the quality control and analysis of pharmaceutical products (Al-Rimawi & Kharoaf, 2011).

Synthesis of Novel Compounds

The compound aids in synthesizing new chemical entities, such as 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines. This showcases its versatility in creating novel chemical structures for various potential applications (Wang et al., 2005).

Biomimetic Reactions

It's used in the creation of zinc complexes and subsequent biomimetic reactions, indicating its role in mimicking biological processes and studying metal-organic interactions (Calvo & Vahrenkamp, 2005).

Optical Resolution and Pharmaceutical Intermediates

It serves in optical resolution processes to obtain specific isomers of amino acids, vital for creating optically active pharmaceutical intermediates (Shiraiwa et al., 2003).

Photolabile Protecting Groups

This compound is integral in the development of photolabile protecting groups for amino acids, important in peptide synthesis and array construction (DeLisi et al., 2003).

Safety and Hazards

This compound is considered hazardous. It is incompatible with strong oxidizing agents, acids, and bases . Safety measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation . It is also recommended to use personal protective equipment as required .

Future Directions

As a chemical compound used in scientific research, the future directions for 2-Amino-3-(2-nitrophenyl)propionic acid hydrochloride could involve its use in the synthesis of new compounds or its application in various biochemical studies .

properties

IUPAC Name

2-amino-3-(2-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15;/h1-4,7H,5,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMHHZNHDCSDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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